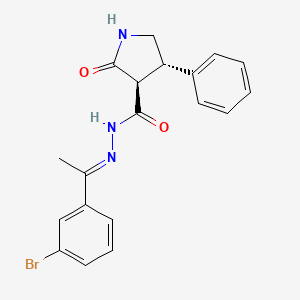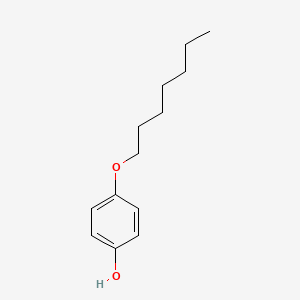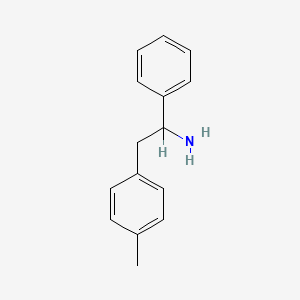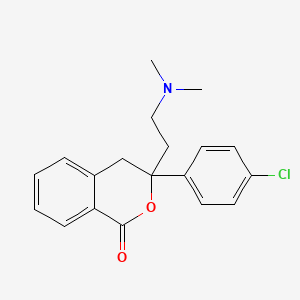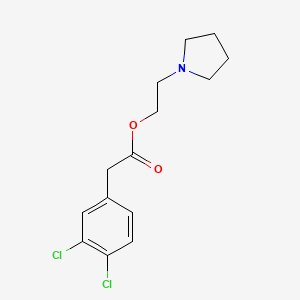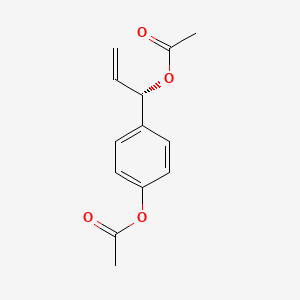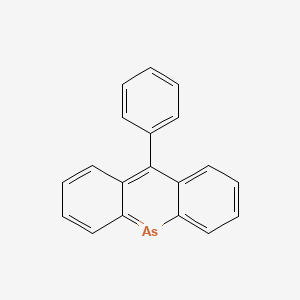
Acridarsine,10-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridarsine,10-phenyl- is a biochemcial.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Photocatalytic Oxidation
- Spectrofluorometric DNA Determination : 10-phenyl-acridone, an acridine derivative, demonstrates strong fluorescence and interacts with DNA. This interaction quenches fluorescence, suggesting an intercalative interaction between the compound and DNA, valuable for DNA analysis (Yao Hong & Zhuang Hui-sheng, 2005).
- Photocatalytic Activity : 9-Phenyl-10-methylacridium acts as a photocatalyst for the oxidation of benzyl alcohol to benzaldehyde under visible light, indicating its potential in photochemical applications (K. Ohkubo, Kyou Suga, & S. Fukuzumi, 2006).
Chemiluminescence and Synthesis
- Chemiluminescence in Acridinium Esters : Various acridinium ester derivatives, including those with phenyl moieties, exhibit strong chemiluminescence. These properties are useful in detecting substances like hydrogen peroxide and glucose (Manabu Nakazono et al., 2017).
Anticancer Activity
- Anticancer Potential : Spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives, which include 10-phenyl-acridine structures, show promising anticancer activity against specific cancer cell lines, suggesting their potential in cancer therapy (P. Gobinath et al., 2020).
Mitochondrial Interaction
- Mitochondrial Targeting : 10N-nonyl acridine orange, a derivative of acridine, effectively targets mitochondria by binding to specific phospholipids like cardiolipin, useful in cellular and molecular studies (J. Petit et al., 1992).
Molecular Docking and DNA Binding Studies
- DNA Binding and Topoisomerase Inhibition : 9-Phenyl acridine shows potential as a chemotherapeutic agent, with molecular docking studies indicating its inhibition of topoisomerase I. It exhibits unique binding characteristics with DNA, relevant in drug development (R. Ghosh et al., 2010).
Crystal Lattice Energetics
- Crystal Lattice Studies : Research on phenyl acridine-9-carboxylates and their derivatives provides insights into their melting points, volatilization temperatures, and crystal lattice energies, essential for understanding their physical properties (K. Krzymiński et al., 2010).
OLED Applications
- Use in OLEDs : Compounds like 9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine demonstrate potential in enhancing the efficiency and lifespan of blue phosphorescent organic light-emitting diodes, indicating their application in electronic devices (Jeong-A Seo et al., 2015).
Eigenschaften
CAS-Nummer |
28660-45-9 |
|---|---|
Produktname |
Acridarsine,10-phenyl- |
Molekularformel |
C19H13As |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
10-phenylacridarsine |
InChI |
InChI=1S/C19H13As/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H |
InChI-Schlüssel |
YDRNCDWYRCHVQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=[As]C4=CC=CC=C42 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
28660-45-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acridarsine,10-phenyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



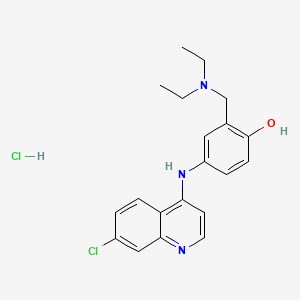
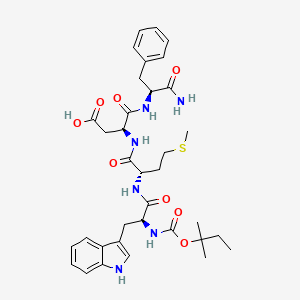
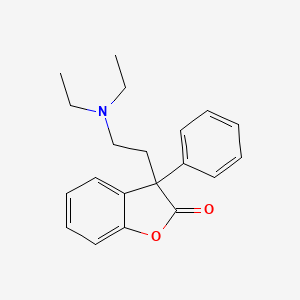
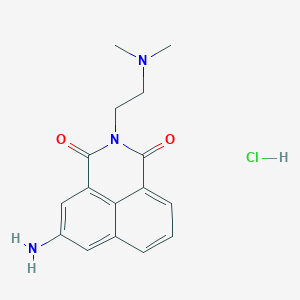
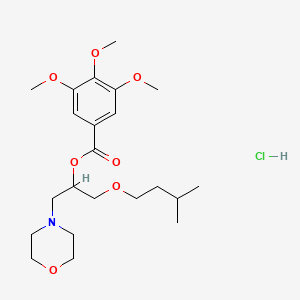
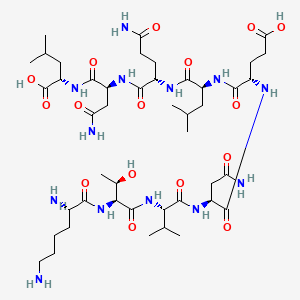
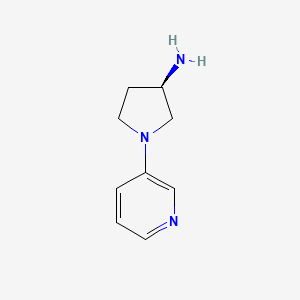
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
